molecular formula C20H20N2O5 B2468139 N-(2,5-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide CAS No. 888463-71-6

N-(2,5-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide

Cat. No.: B2468139
CAS No.: 888463-71-6
M. Wt: 368.389
InChI Key: CKZWYVVMINZGCG-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring fused with a carboxamide group and a 2,5-dimethoxyphenyl moiety

Mechanism of Action

Target of Action

The compound, also known as N-(2,5-dimethoxyphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide, is a potent agonist of the 5-hydroxytryptamine receptor . This receptor, also known as the serotonin receptor, plays a crucial role in the regulation of mood, appetite, and sleep.

Mode of Action

As an agonist, the compound binds to the 5-hydroxytryptamine receptor, mimicking the action of serotonin. This binding triggers a series of biochemical reactions that result in the activation of the receptor .

Pharmacokinetics

The compound is extensively metabolized in the body, with a hepatic extraction ratio of 0.80 . It undergoes various metabolic reactions, including hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism of the compound is catalyzed by several enzymes, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 .

Result of Action

The activation of the 5-hydroxytryptamine receptor by the compound can lead to various molecular and cellular effects. These effects can include changes in mood, appetite, and sleep patterns. The specific effects can vary depending on the individual and the dose of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of other drugs can affect the metabolism of the compound, potentially leading to drug-drug interactions . Additionally, factors such as pH and temperature can affect the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dimethoxyphenylacetic acid with appropriate reagents to form the intermediate compounds, which are then further reacted to produce the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and 2,5-dimethoxyphenyl compounds, such as:

Uniqueness

N-(2,5-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its benzofuran ring and carboxamide group provide distinct chemical properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-4-17(23)22-18-13-7-5-6-8-15(13)27-19(18)20(24)21-14-11-12(25-2)9-10-16(14)26-3/h5-11H,4H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZWYVVMINZGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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